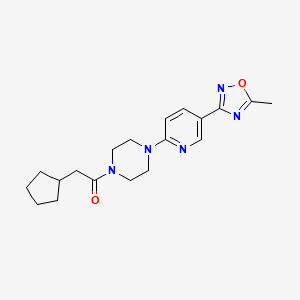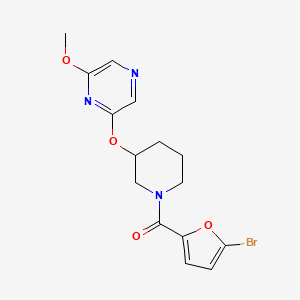
(5-Bromofuran-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromofuran-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific enzyme, and its unique chemical structure has made it a valuable tool for studying biological processes.
Mécanisme D'action
(5-Bromofuran-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone works by binding to the active site of the enzyme and preventing it from carrying out its normal function. This inhibition can be reversible or irreversible, depending on the concentration of the compound and the duration of exposure. The exact mechanism of action of this compound is still under investigation, but it is believed to involve the formation of a covalent bond between the compound and the enzyme.
Biochemical and Physiological Effects:
The inhibition of the enzyme by (5-Bromofuran-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone can have various biochemical and physiological effects. It can alter the signaling pathways in cells, leading to changes in gene expression and protein synthesis. It can also affect the metabolism of certain compounds, leading to changes in their levels in the body. These effects have been studied in various cell types and animal models, providing valuable insights into the role of the enzyme in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (5-Bromofuran-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone in lab experiments has several advantages. It is a highly specific inhibitor of the enzyme, allowing researchers to study its effects without affecting other biological processes. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, the compound has some limitations, such as its potential toxicity at high concentrations and its limited solubility in certain solvents.
Orientations Futures
There are several future directions for research on (5-Bromofuran-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone. One direction is to study its effects on specific biological processes, such as cell signaling and metabolism, in more detail. Another direction is to develop more potent and selective inhibitors of the enzyme, using (5-Bromofuran-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone as a starting point. Additionally, the compound could be used as a tool for studying the structure and function of the enzyme in more detail, providing insights into its role in various biological processes.
Méthodes De Synthèse
The synthesis of (5-Bromofuran-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone involves the reaction of 5-bromofurfural with 6-methoxypyrazine-2-carbaldehyde in the presence of a base. The resulting intermediate is then reacted with piperidine-1-carboxylic acid to yield the final product. This synthesis method has been optimized to produce high yields of pure compound, making it a reliable source for scientific research.
Applications De Recherche Scientifique
(5-Bromofuran-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone has been extensively used in scientific research due to its ability to inhibit a specific enzyme. This enzyme is involved in various biological processes, including cell signaling, gene expression, and metabolism. By inhibiting this enzyme, researchers can study the effects of its inhibition on these processes and gain a better understanding of their underlying mechanisms.
Propriétés
IUPAC Name |
(5-bromofuran-2-yl)-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O4/c1-21-13-7-17-8-14(18-13)22-10-3-2-6-19(9-10)15(20)11-4-5-12(16)23-11/h4-5,7-8,10H,2-3,6,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEYMAUXGZIWKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C3=CC=C(O3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromofuran-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]methyl cyanide](/img/structure/B2388216.png)
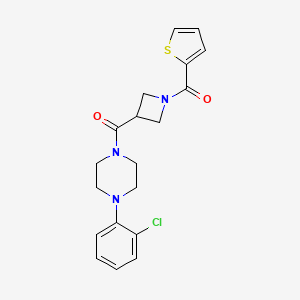
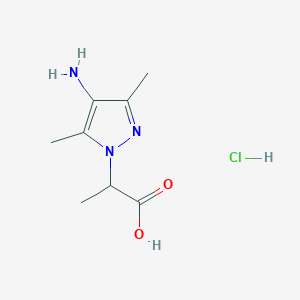
![4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazole-4-sulfonyl)piperidine](/img/structure/B2388220.png)
![2-Azaspiro[4.5]decan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone](/img/structure/B2388224.png)
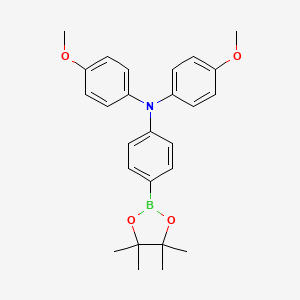
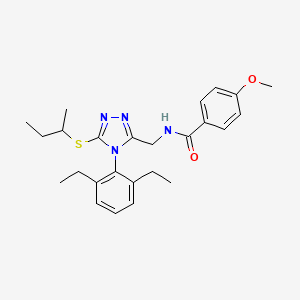
![N-(2,5-dimethoxyphenyl)-2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2388230.png)
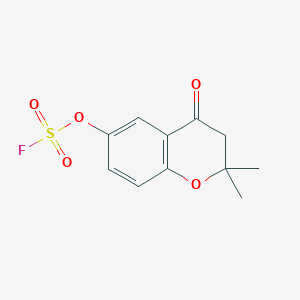
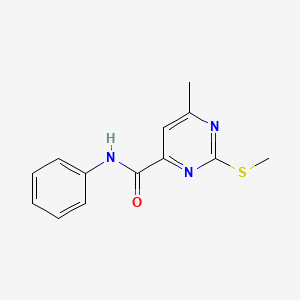
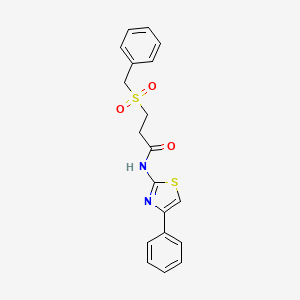
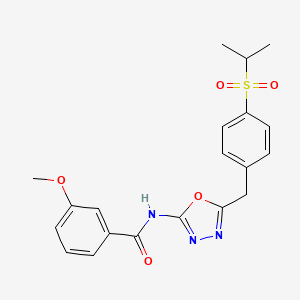
![[(4-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2388236.png)
